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An In-depth Technical Guide to the Molecular Structure of the Human Vasopressin V2 Receptor

Introduction

The human vasopressin V2 receptor (V2R), a member of the Class A G protein-coupled
receptor (GPCR) superfamily, is a critical mediator of water homeostasis in the human body.[1]
[2][3][4] Encoded by the AVPR2 gene on the X chromosome, this receptor is primarily
expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[2][5]
[6] Its primary endogenous ligand is the nine-amino acid neurohypophysial hormone, arginine
vasopressin (AVP).[1] Upon AVP binding, the V2R predominantly couples to the stimulatory G
protein (Gs), activating the adenylyl cyclase signaling pathway.[5][7][8] This cascade ultimately
leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane,
facilitating water reabsorption from urine.[5][9][10]

Dysfunction of the V2R is implicated in several clinical disorders. Loss-of-function mutations
can lead to X-linked congenital nephrogenic diabetes insipidus (NDI), while gain-of-function
mutations can cause the nephrogenic syndrome of inappropriate antidiuresis (NSIAD).[9][11]
Consequently, the V2R is a significant therapeutic target for a range of conditions, including
hyponatremia, polycystic kidney disease, and urinary disorders.[11][12] This guide provides a
detailed overview of the V2R's molecular structure, drawing upon recent high-resolution
structural data from cryo-electron microscopy (cryo-EM).
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Overall Molecular Architecture

As a typical Class A GPCR, the V2R consists of a single polypeptide chain that traverses the
plasma membrane seven times, forming a bundle of seven transmembrane (7TM) a-helices
connected by three intracellular loops (ICLs) and three extracellular loops (ECLS).[3][7] The N-
terminus is located extracellularly, while the C-terminus is in the cytoplasm.[7]

Recent cryo-EM studies of the AVP-V2R-Gs complex have provided unprecedented insight into
its three-dimensional structure at resolutions of up to 2.6 A.[1] These structures reveal the
canonical 7TM helical bundle, with the a-helical domain (AHD) of the Gas subunit being flexible
and not fully resolved.[11] In the active state, the cytoplasmic ends of transmembrane helices,
particularly TM5 and TM6, undergo significant outward movements to create a cavity that
accommodates the Gs protein.[1][11]

The Ligand-Binding Pocket

The orthosteric binding pocket for the peptide agonist AVP is located deep within the 7TM
bundle.[13][14] AVP adopts a distinct "spoon-like" conformation, with its cyclic "head" (formed
by a disulfide bridge between Cys1 and Cys6) inserting deep into the receptor core and its
linear "tail" extending towards the extracellular surface.[13]

The binding pocket is a deep cleft, with the bottom being predominantly hydrophobic and the
entrance being more hydrophilic.[14] Key interactions between AVP and V2R have been
identified through high-resolution structures.[11][15]

Key Residue Interactions in the AVP Binding Pocket:

o Hydrophobic Cluster: The aromatic residues Tyr2 and Phe3 of AVP form extensive Tt-Tt
stacking and hydrophobic interactions with V2R residues M1203.33, M1233.36, F2876.51,
and F2886.52 at the bottom of the pocket.[11] These interactions, in turn, pack against
W2846.48.[11]

o Other Interactions: The AVP disulfide bond and Tyr2 also form hydrophobic contacts with
M3117.39 and L3127.40 on TM7.[11]

o Extracellular Loops: All three extracellular loops (ECL1, ECL2, and ECL3) and all
transmembrane helices contribute to forming the AVP binding site.[13][15]
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Mutagenesis studies have confirmed that mutations to residues like W193, F2876.51, and
F2886.52 can significantly compromise AVP binding.[11]

Receptor Activation and G Protein Coupling

Upon AVP binding, the V2R undergoes a series of conformational changes to transition from an
inactive to an active state, capable of engaging and activating the Gs protein.

Key Structural Changes Upon Activation:

o TM6 Movement: A hallmark of Class A GPCR activation is a large outward movement of the
cytoplasmic end of TM6.[15] In the V2R, this displacement is approximately 10-13 A.[15]

e Molecular Switches: Conserved motifs within the GPCR structure act as "molecular
switches." Upon activation, the ionic lock between D1363.49 and R1373.50 is broken.[15]
Additionally, rearrangements occur in the P5.50-S3.40-Y6.44 "transmission switch" and the
conserved NPxxY motif in TM7.[15]

e Gs Protein Engagement: The outward movement of the transmembrane helices opens a
cytoplasmic cavity. The a5 helix of the Gas subunit inserts deep into this V2R core, which is
a crucial step for receptor-Gs protein coupling.[5][11] Cryo-EM studies have revealed a
unique receptor-Gs interface where the Gas subunit penetrates deeply into the active V2R.
[51[15]

Single-patrticle cryo-EM analysis has revealed that the AVP-V2R-Gs complex is highly dynamic,
existing in multiple conformational states that reflect different modes of interaction between
AVP and the Gs protein.[5][9]

Signaling Pathways

The V2R primarily signals through the Gs protein pathway but can also engage [3-arrestin-
dependent pathways.

Gs-Adenylyl Cyclase Pathway

Binding of AVP to the V2R triggers the exchange of GDP for GTP on the Gas subunit of the
heterotrimeric Gs protein.[5] The activated Gas-GTP complex dissociates and stimulates
adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (CAMP).[5][7]
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Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key
downstream targets, including the AQP2 water channel, leading to its translocation and
subsequent water reabsorption.[5][10]
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Upon agonist stimulation, the V2R can also be phosphorylated by G protein-coupled receptor
kinases (GRKSs). This phosphorylation promotes the recruitment of 3-arrestin proteins.[16] -
arrestin binding sterically hinders further G protein coupling, leading to signal desensitization. It
also initiates a distinct signaling cascade, including receptor internalization via clathrin-coated
pits and the activation of mitogen-activated protein (MAP) kinase pathways, which are
associated with cell growth and proliferation.[5][16] Cryo-EM structures of the V2R-B-arrestinl
complex reveal an atypical interface involving all receptor intracellular loops.[12][16]
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Experimental Protocols: Structural Determination by
Cryo-EM

The high-resolution structures of the V2R have been determined primarily through single-
particle cryo-electron microscopy. This technique is ideal for determining the structures of large,
dynamic macromolecular complexes. The general workflow is outlined below.

Methodology for AVP-V2R-Gs Complex Structure
Determination

» Protein Construct Engineering:

o The human V2R gene is modified to enhance expression and stability. This often includes
adding a hemagglutinin signal peptide and a FLAG tag to the N-terminus and a purification
tag (e.g., Twin-Strep-tag) to the C-terminus.[5]
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o To further stabilize the complex for imaging, a nanobody (e.g., Nb35) that recognizes the
Gas-Gy interface is often used.[5]

o Protein Expression and Purification:

o The V2R construct is expressed in an appropriate system, such as insect (Sf9) or
mammalian cells.

o The receptor is solubilized from the cell membranes using detergents (e.g., lauryl maltose
neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS)).

o The V2R is purified using affinity chromatography (e.g., Strep-Tactin resin), followed by
size-exclusion chromatography to ensure homogeneity.

o Ternary Complex Assembly:

o The purified, ligand-free V2R is incubated with the agonist (AVP) to form the agonist-
receptor complex.

o The purified heterotrimeric Gs protein (Gas, G1, Gy2) and the stabilizing nanobody
(Nb35) are added in molar excess.

o Apyrase is often included to hydrolyze any free GDP/GTP, promoting the formation of a
stable, nucleotide-free complex.

o The fully assembled AVP-V2R-Gs-Nb35 complex is then purified by size-exclusion
chromatography.

e Cryo-EM Grid Preparation and Data Acquisition:

o Asmall volume (2-3 pL) of the purified complex is applied to a glow-discharged cryo-EM
grid (e.g., Quantifoil R1.2/1.3).

o The grid is blotted to create a thin film of the solution and then plunge-frozen in liquid
ethane using a vitrification robot (e.g., Vitrobot Mark 1V).

o Data is collected on a high-end transmission electron microscope (e.g., Titan Krios)
equipped with a direct electron detector. Movies of the particles are recorded.
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» Image Processing and 3D Reconstruction:

The raw movie frames are corrected for beam-induced motion.

o

o Individual particle images are automatically picked from the micrographs.

o The particles undergo several rounds of 2D and 3D classification to remove poor-quality
particles and sort the remaining particles into structurally homogeneous classes. This step
is crucial for dealing with the conformational flexibility of the complex.[5]

o Afinal 3D map is generated from the best particle class and post-processed to enhance

resolution.
e Model Building and Refinement:

o An initial model of the complex is built by docking existing homologous structures into the
cryo-EM density map.

o The model is manually adjusted and refined using software like Coot and Phenix to best fit
the map and maintain proper protein geometry.[5] Computational and Nuclear Magnetic
Resonance (NMR) spectroscopy data may be integrated to aid in model building.[5][9]
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Quantitative Data Summary

The following tables summarize key quantitative data derived from structural and functional

studies of the human V2 receptor.

Table 1: Ligand Binding Affinities

. Receptor Affinity

Ligand Assay Type Reference
Construct Constant

Arginine )

. Cryo-EM V2R . Ki=1.12+0.5

Vasopressin Inhibition [5]
Construct nM

(AVP)

| Fluorescent Antagonist | Cryo-EM V2R Construct | Dissociation | Kd = 2.27 + 0.24 nM |[5] |

Table 2: Functional Activity

. Receptor
Ligand Assay Type Potency Reference
Construct

| Arginine Vasopressin (AVP) | Cryo-EM V2R Construct | cCAMP Accumulation | Kact = 2.05 +
0.11 nM |[5] |

Table 3: Structural Determination Parameters
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Global
. PDB ID
Complex Method Nominal Reference
. (Example)
Resolution
AVP-V2R-Gs Cryo-EM 26A 7D7M [1]
AVP-V2R-Gs Cryo-EM 2.8A 7DW9 [11]
AVP-V2R-Gs (L-
Cryo-EM 3.1A 7AB6 [5]
state)
AVP-V2R-Gs (T-
Cryo-EM 3.4A 7AB7 [5]
state)
Tolvaptan-V2R Cryo-EM Not Specified 8Q60 [17]

| Mambaquaretin-V2R | Cryo-EM | Not Specified | 8Q6P |[17] |

Conclusion and Future Directions

The recent breakthroughs in determining the high-resolution structure of the human
vasopressin V2 receptor in its active, agonist-bound state and inactive, antagonist-bound state
represent a landmark achievement in GPCR structural biology.[9][17] These structures provide
a detailed atomic framework for understanding the molecular basis of ligand recognition,
receptor activation, and G protein coupling. For researchers and drug development
professionals, this structural information is invaluable. It helps explain the molecular
consequences of disease-causing mutations and provides a rational basis for the design of
novel, more selective, and potent therapeutic agents targeting the V2R for the treatment of
water balance disorders.[9][11][17] Future studies will likely focus on elucidating the structures
of V2R coupled to different signaling partners and with a wider array of synthetic ligands to
further refine our understanding and expand the therapeutic possibilities.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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